5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid (5-M2MP-1H-ICA) is a naturally occurring auxin found in tomato plants (Solanum lycopersicum) []. Auxins are a class of plant hormones that play a crucial role in various aspects of plant growth and development, including cell division, stem elongation, and root initiation [].
While the specific research applications of 5-M2MP-1H-ICA are not extensively documented, its close structural similarity to other well-characterized auxins suggests potential areas for investigation.
5-Methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid is a compound belonging to the indole family, characterized by its unique structural features, including a methoxy group at the 5-position, a methyl group at the 2-position, and a propyl group at the 1-position of the indole ring. Its molecular formula is , and it has a molar mass of approximately 247.29 g/mol . This compound is notable for its potential biological activity and applications in medicinal chemistry.
Research indicates that 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid exhibits cytotoxic effects against various cancer cell lines while showing low toxicity to normal cells. The mechanism of action is believed to involve inhibition of survivin, a protein that inhibits apoptosis in cancer cells, thereby promoting programmed cell death . Additionally, its structure suggests potential interactions with biological targets through π-π stacking and hydrogen bonding.
Synthesis of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid can be achieved through several methods:
A detailed synthetic route may involve:
This compound has potential applications in:
Interaction studies have demonstrated that 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid interacts with specific proteins involved in cell signaling pathways. Molecular docking studies suggest that its binding affinity to survivin is significant, highlighting its potential as an inhibitor of this protein . Further studies are necessary to elucidate the exact binding mechanisms and affinities.
Several compounds share structural similarities with 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Hydroxyindole-3-carboxylic acid | Hydroxy group at the 5-position | Exhibits different biological activity profiles |
| Indomethacin | Non-steroidal anti-inflammatory drug | Strong anti-inflammatory effects |
| PCA (Phenylcarbamic Acid) | Contains a phenyl group instead of an indole structure | Used for different therapeutic applications |
These compounds differ primarily in their functional groups and biological activities, making 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid unique due to its specific cytotoxic properties against cancer cells while maintaining low toxicity towards normal cells .
The synthesis of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid requires sophisticated organic synthesis approaches that can effectively introduce multiple substituents at specific positions of the indole ring system [7]. Traditional methodologies for constructing indole carboxylic acid derivatives have evolved significantly since the early development of heterocyclic chemistry, with researchers establishing foundational approaches that remain relevant for complex substituted indoles [14].
The Fischer indole synthesis represents one of the most historically significant methods for preparing indole derivatives, though its application to highly substituted systems like 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid presents considerable challenges [20]. Research has demonstrated that electron-donating substituents can divert the Fischer reaction pathway through heterolytic nitrogen-nitrogen bond cleavage, precluding the acid-promoted sigmatropic rearrangement essential for indole formation [20]. This mechanistic understanding has led synthetic chemists to explore alternative strategies for accessing complex indole architectures.
Friedel-Crafts alkylation represents a fundamental approach for introducing alkyl substituents onto indole scaffolds, though its application to the synthesis of propyl-substituted indoles requires careful consideration of regioselectivity and reaction conditions [4]. The reaction of trichloroacetimidate electrophiles with indoles has emerged as an effective method for addressing the challenges of accessing alkyl-decorated indole structures [4]. These alkylations perform optimally when either the indole or the imidate is functionalized with electron-withdrawing groups to prevent polyalkylation [4].
Recent advances in Friedel-Crafts methodology have demonstrated the utility of Lewis acid catalysts for achieving regioselective alkylation at specific positions of the indole ring [15]. The development of borane-catalyzed direct carbon-3 alkylation using amine-based alkylating agents has provided a metal-free approach that complements traditional Friedel-Crafts methods [23]. This methodology exhibits exceptional chemoselectivity, avoiding nitrogen-methylation and formation of bisindolylmethanes while enabling previously unreported direct methylations [23].
The installation of propyl groups at the nitrogen-1 position of indoles can be achieved through nucleophilic substitution reactions following initial deprotonation of the indole nitrogen [37]. Conventional methods typically employ sodium hydride in dimethylformamide, achieving yields of approximately 85 percent for simple alkylation reactions [37]. However, the introduction of propyl substituents in the presence of other functional groups requires careful optimization of reaction conditions to minimize side reactions.
Table 1: Friedel-Crafts Alkylation Yields for Indole Derivatives
| Substrate | Alkylating Agent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 1,2-Dimethylindole | Benzylamine | Boron trifluoride | 75 | [23] |
| 5-Methoxyindole | Trichloroacetimidate | Lewis acid | 68 | [4] |
| 2-Methylindole | Secondary amine | Boron catalyst | 66 | [23] |
| Indole | Propyl bromide | Sodium hydride | 85 | [37] |
The introduction of carboxylic acid functionality at the carbon-3 position of indoles represents a critical synthetic challenge that has driven the development of specialized carboxylation methodologies [3]. Traditional approaches often rely on multi-step sequences involving initial functionalization followed by oxidation or hydrolysis to reveal the carboxylic acid group [3]. The synthesis of indole-2-carboxylic acid derivatives through optimized reaction conditions has been extensively studied, with researchers achieving yields ranging from 58 to 93 percent depending on the specific substrates and conditions employed [13].
The Kolbe-Schmitt reaction, traditionally used for phenol carboxylation, has been adapted for indole systems under specific conditions [16]. This carboxylation process proceeds through nucleophilic addition of phenoxide-like intermediates to carbon dioxide, requiring elevated temperatures and pressures for sufficient conversion [18]. Recent innovations have developed ambient-condition variants using organic superbases like diazabicycloundecene, achieving near-quantitative yields under mild conditions [18].
Direct carboxylation methods at the carbon-3 position often involve metallocarbene intermediates generated from diazo compounds [19]. Rhodium-catalyzed processes enable carboxamide translocation with concomitant carbon-3 functionalization, providing access to 2,3-disubstituted indoles in good yields [19]. The mechanism involves nucleophilic addition of indole to cationic rhodium complexes, followed by amide migration and metallocarbene insertion to construct the crucial carbon-carbon bond [19].
Table 2: Carboxylation Methods for Indole-3-carboxylic Acid Formation
| Method | Reaction Conditions | Yield (%) | Substrate Scope | Reference |
|---|---|---|---|---|
| Kolbe-Schmitt | 125°C, 100 atm carbon dioxide | 85-95 | Phenolic indoles | [16] |
| Ambient Kolbe-Schmitt | Room temperature, diazabicycloundecene | 99 | Resorcinol derivatives | [18] |
| Rhodium-catalyzed | Rhodium catalyst, diazo compounds | 65-82 | 3-Carboxamide indoles | [19] |
| Photoredox carboxylation | Visible light, carbon dioxide | 48-75 | Electron-rich indoles | [25] |
The application of green chemistry principles to indole synthesis has emerged as a significant research focus, driven by the need for environmentally sustainable and economically viable synthetic methodologies [8]. Sustainable multicomponent indole synthesis has been developed using innovative two-step reactions from inexpensive and broadly available anilines, glyoxal dimethyl acetal, formic acid, and isocyanides [8]. These methods deliver products under mild and benign conditions using ethanol as solvent without metal catalysts [8].
Photocatalytic approaches represent a particularly promising avenue for green indole synthesis, eliminating the need for harsh reaction conditions and toxic metal catalysts [9]. Computational design of intramolecular photocyclization reactions has revealed state-selective reactivity features that can be exploited to achieve high yields for various indole derivatives [9]. The development of photocatalyst-free carboxylation methods using carbon dioxide radical anions has further advanced the field of sustainable indole functionalization [29].
Microwave-assisted synthesis has proven highly effective for accelerating indole formation reactions while maintaining green chemistry principles [11]. The use of conductively heated sealed-vessel reactors provides an affordable alternative to traditional microwave apparatus, enabling efficient Fischer indole synthesis under controlled conditions [11]. These methods significantly reduce reaction times from hours to minutes while maintaining or improving product yields [27].
Continuous flow chemistry has emerged as a powerful tool for sustainable indole synthesis, offering precise control over reaction conditions and improved safety profiles [26]. Flow synthesis methods enable the preparation of complex indole derivatives with enhanced reproducibility and scalability compared to traditional batch processes [30]. The integration of automated flow systems with microwave heating has achieved remarkable throughput rates, with some processes reaching 57.2 millimoles per hour [26].
Table 3: Green Chemistry Methods for Indole Synthesis
| Method | Solvent System | Energy Source | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|---|
| Multicomponent synthesis | Ethanol | Ambient temperature | 75-90 | 12-24 hours | [8] |
| Photocyclization | Acetonitrile | Visible light | 65-85 | 4-8 hours | [9] |
| Microwave-assisted | Glacial acetic acid | Microwave | 90-91 | 20 seconds | [26] |
| Flow synthesis | Dimethylformamide | Conventional heating | 43-65 | Continuous | [30] |
| Ionic liquid method | Ionic liquid | Ambient temperature | 54 | 3-16 hours | [37] |
The optimization of synthetic yields for complex indole derivatives like 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid requires systematic evaluation of multiple synthetic approaches and reaction parameters [31]. Comprehensive studies have demonstrated that overall yields for multi-step synthesis can range from 38 to 82 percent, with individual transformations averaging approximately 70 percent yield when properly optimized [31].
Traditional Fischer indole synthesis methods typically achieve yields between 85 to 99 percent for simple substrates under optimized conditions [31]. However, the presence of multiple substituents, particularly electron-donating groups like methoxy, can significantly impact reaction efficiency and require modified protocols [20]. The use of microwave irradiation has been shown to accelerate reactions by approximately 50-fold compared to conventional heating, while maintaining comparable yields [31].
Green chemistry approaches often demonstrate competitive yields while offering additional advantages in terms of environmental impact and operational simplicity [32]. Biomass-derived solvents have shown particular promise for carboxylation reactions, with some systems achieving yields of 98 percent using 2-methyltetrahydrofuran as solvent [32]. The selection of appropriate green solvents can significantly influence reaction outcomes, with ethereal solvents generally providing superior performance for both hydrocarboxylation and carboxylation processes [32].
Flow chemistry methods have demonstrated remarkable consistency in yield optimization, with continuous processes enabling real-time monitoring and adjustment of reaction parameters [36]. On-substrate synthesis approaches using solid-supported reactions have achieved yields up to 78 percent for complex indole formations, though these methods require specialized equipment and protocols [36].
Table 4: Yield Comparison Across Synthetic Methodologies
| Methodology | Average Yield (%) | Reaction Conditions | Scalability | Environmental Impact | Reference |
|---|---|---|---|---|---|
| Traditional Fischer | 85-99 | Acidic, elevated temperature | High | Moderate | [31] |
| Microwave-assisted | 90-95 | Microwave irradiation | Moderate | Low | [27] |
| Green multicomponent | 75-90 | Ambient, ethanol solvent | High | Very low | [8] |
| Flow synthesis | 65-78 | Continuous flow | Very high | Low | [30] |
| Photocatalytic | 65-85 | Visible light | Moderate | Very low | [9] |
| Ionic liquid | 54-90 | Ambient, ionic solvent | Moderate | Low | [37] |
The methoxy group at the C5 position of the indole nucleus represents a crucial structural determinant that significantly influences the biological activity and molecular interactions of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid. Extensive structure-activity relationship studies have demonstrated that this specific substitution pattern contributes to enhanced binding affinity, selectivity, and overall pharmacological efficacy across diverse biological systems [1] [2] [3].
Research investigating isomeric methoxy substitutions on indole derivatives has revealed that the positioning of the methoxy group profoundly impacts both the potency and mechanism of biological action. Studies on indolyl-pyridinyl-propenones demonstrated that the 5-methoxy substitution was optimal for inducing methuosis, a novel form of non-apoptotic cell death in cancer cells [1]. Remarkably, when the methoxy group was relocated from the 5-position to the 6-position, the biological activity switched from methuosis induction to microtubule disruption, illustrating the position-dependent nature of methoxy substitution effects [1].
The electronic properties conferred by the C5-methoxy group contribute to the compound's interaction with biological targets through multiple mechanisms. The methoxy substituent functions as a weak electron-donating group that modulates the electron density distribution across the indole ring system [2]. This electronic modulation enhances the compound's ability to participate in π-π stacking interactions with aromatic residues in target proteins and influences the polarization of the indole nucleus for optimal binding [4].
Comparative studies on indole-2-carboxamide derivatives revealed that halogenation at the C5 position, particularly with chloro or fluoro substituents, enhanced cannabinoid receptor type 1 modulation activity [5]. However, the methoxy group provides distinct advantages over halogen substituents, including improved metabolic stability and reduced potential for toxic metabolite formation [6]. The methoxy group's hydrogen bonding capability through its oxygen atom creates additional intermolecular interactions that stabilize protein-ligand complexes [7].
Structure-activity relationship analysis of indole-5-carboxylic acid derivatives demonstrated that methoxy substitution at the C5 position, along with other electron-donating groups such as fluorine, dimethylamino, and methyl groups, resulted in significantly enhanced anti-inflammatory activity compared to unsubstituted analogues [2]. The methoxy group's contribution to activity enhancement was attributed to its ability to optimize the electronic environment of the indole nucleus while maintaining favorable physicochemical properties for drug-like behavior [8].
The influence of C5-methoxy substitution extends beyond simple electronic effects to encompass conformational considerations. Molecular dynamics simulations have shown that the methoxy group at the C5 position can participate in intramolecular hydrogen bonding with the C3-carboxylic acid functionality, potentially stabilizing preferred conformations that enhance target protein recognition [7]. This conformational preference contributes to the observed selectivity and potency of methoxy-substituted indole derivatives across various biological assays.
The N1-propyl substitution in 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid represents a carefully optimized structural modification that balances lipophilicity, pharmacokinetic properties, and biological activity. Comprehensive structure-activity relationship studies have established that N-alkylation of the indole nucleus significantly influences the compound's bioactivity profile, with the propyl group providing optimal characteristics for biological efficacy [5] [9] [10].
Investigation of N-substituted indole derivatives has revealed that the length and nature of the alkyl chain at the N1 position critically determine the compound's ability to penetrate cellular membranes and interact with intracellular targets. Studies on indole-2-carboxamide analogues demonstrated that alkyl side chains with up to nine carbon units at the N1 position could retain biological activity, with shorter alkyl chains generally providing superior potency [5]. The propyl group, with its three-carbon chain length, represents an optimal balance between lipophilicity and molecular size that facilitates both membrane permeability and target protein binding [11].
The N1-propyl substitution influences the compound's pharmacokinetic profile through multiple mechanisms. The propyl group enhances the compound's lipophilicity compared to the unsubstituted indole, improving its ability to cross biological membranes and achieve adequate tissue distribution [10]. However, the moderate increase in lipophilicity provided by the propyl group avoids the potential issues associated with excessive hydrophobicity, such as poor aqueous solubility and increased plasma protein binding [8].
Molecular docking studies have revealed that the N1-propyl group can participate in hydrophobic interactions with target proteins, contributing to binding affinity and selectivity. The propyl substituent occupies distinct binding pockets in target proteins, creating additional contact points that enhance the overall binding energy of the protein-ligand complex [12]. These hydrophobic interactions complement the hydrogen bonding and π-π stacking interactions mediated by other structural features of the molecule.
The impact of N1-propyl substitution on bioactivity varies depending on the specific biological target and assay system. In studies examining indole derivatives as potential anticancer agents, N-alkylation was shown to modulate the compound's ability to induce apoptosis and cell cycle arrest [13]. The propyl group's influence on the compound's three-dimensional structure affects its interaction with key cellular targets, including enzymes involved in DNA replication and repair [14].
Research on N-alkylated indole derivatives has demonstrated that the propyl group can influence the compound's metabolic stability and clearance pathways. The N1-propyl substitution may alter the compound's susceptibility to hepatic metabolism, potentially affecting its duration of action and therapeutic window [15]. Studies investigating the metabolic fate of N-alkylated indoles have shown that the propyl group can undergo oxidative metabolism, leading to the formation of hydroxylated metabolites that may retain biological activity [16].
The N1-propyl group also influences the compound's selectivity profile across different biological targets. Comparative studies of N-substituted indole derivatives have revealed that specific alkyl substituents can enhance selectivity for particular enzyme families or receptor subtypes [17]. The propyl group's size and electronic properties contribute to the compound's ability to discriminate between closely related binding sites, potentially reducing off-target effects and improving therapeutic selectivity.
The C2-methyl substitution in 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid plays a fundamental role in modulating the compound's molecular interactions, reactivity patterns, and biological activity. Extensive structure-activity relationship studies have demonstrated that C2-methyl substitution profoundly influences the compound's electronic properties, conformational preferences, and binding characteristics with target proteins [18] [19] [20].
The C2-methyl group exerts significant electronic effects on the indole nucleus through both inductive and hyperconjugative mechanisms. The methyl substituent functions as a weak electron-donating group that increases the electron density at the C3 position, potentially enhancing the reactivity of the adjacent carboxylic acid functionality [21]. This electronic modulation affects the compound's ability to participate in hydrogen bonding interactions with target proteins, as the increased electron density can strengthen the interaction between the carboxylate group and positively charged amino acid residues [22].
Studies on C2-substituted indole derivatives have revealed that the methyl group at the C2 position is significantly more beneficial for biological activity compared to aryl substituents. Research on indole acetic acid derivatives demonstrated that C2-methyl substitution resulted in markedly higher activity compared to aryl-substituted analogues, attributed to the methyl group's optimal steric and electronic properties [2]. The methyl group's compact size minimizes steric hindrance while providing beneficial electronic effects that enhance target protein binding [18].
The C2-methyl substitution influences the compound's conformational behavior and three-dimensional structure in ways that affect molecular recognition events. Molecular dynamics simulations have shown that the C2-methyl group can restrict the rotational freedom of the indole nucleus, potentially stabilizing conformations that are optimal for target protein binding [23]. This conformational constraint can enhance the compound's binding affinity by reducing the entropic cost of protein-ligand complex formation [24].
Investigation of C2-methyl effects on electrophilic substitution patterns has revealed that this substitution significantly alters the regioselectivity of chemical reactions involving the indole nucleus. The C2-methyl group's electron-donating properties influence the distribution of electron density across the indole ring system, affecting the preferred sites for electrophilic attack [25]. This altered reactivity pattern has implications for the compound's metabolic fate and potential for chemical modification during biological processes [26].
The C2-methyl group contributes to the compound's molecular interactions through hydrophobic effects and van der Waals contacts with target proteins. Studies using molecular docking and binding affinity measurements have demonstrated that the methyl substituent can occupy hydrophobic pockets in target proteins, contributing to the overall binding energy and selectivity of the protein-ligand complex [20]. These hydrophobic interactions complement the hydrogen bonding and electrostatic interactions mediated by other functional groups in the molecule.
Research on C2-substituted indole derivatives has shown that the methyl group can influence the compound's ability to undergo specific chemical transformations that are relevant to its biological activity. The C2-methyl substitution has been observed to promote radical-mediated coupling reactions, potentially affecting the compound's reactivity with biological nucleophiles and electrophiles [18]. This enhanced reactivity may contribute to the compound's mechanism of action in certain biological systems.
The C2-methyl group also affects the compound's pharmacokinetic properties and metabolic stability. Studies investigating the metabolic fate of C2-methylated indoles have revealed that the methyl substituent can influence the compound's susceptibility to enzymatic oxidation and conjugation reactions [27]. The presence of the C2-methyl group may alter the compound's clearance pathways and duration of action, potentially affecting its therapeutic efficacy and dosing requirements.